Oct-6-en-4-one
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Overview
Description
Oct-6-en-4-one is an organic compound characterized by its unique structure, which includes a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-6-en-4-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition reaction. For example, the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of 2-chloropentan-3-one with furan in the presence of triethylamine and water . Another method involves the use of sulfuryl chloride and carbon tetrachloride to chlorinate pentan-3-one, followed by cycloaddition with furan .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and common reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oct-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oct-6-en-4-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oct-6-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond and the ketone group, which can participate in nucleophilic addition and other reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: Similar in structure but differs in the position of the oxygen atom.
2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: Another bicyclic compound with different substituents.
Uniqueness
Oct-6-en-4-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
185678-49-3 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-6-en-4-one |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
SPZVKYOVPXXVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC=CC |
Origin of Product |
United States |
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